4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide
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Overview
Description
4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a cyclopropylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted sulfonamides.
Scientific Research Applications
4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar structure but without the cyclopropylmethyl group.
Sulfamethoxazole: Contains an additional methoxy group on the benzene ring.
Sulfadiazine: Features a pyrimidine ring attached to the sulfonamide group.
Uniqueness
4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide is unique due to the presence of the cyclopropylmethyl group, which can impart different steric and electronic properties compared to other sulfonamides. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity.
Properties
CAS No. |
1153319-03-9 |
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Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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